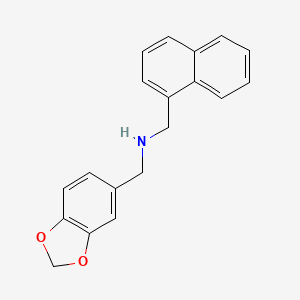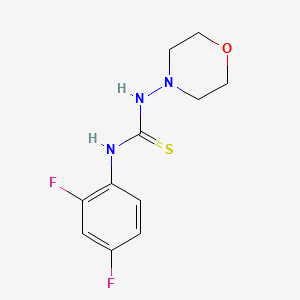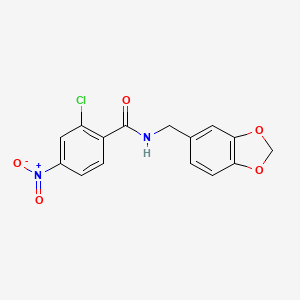![molecular formula C19H23NO3S B5821403 ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of plant pathogens. In vivo studies have demonstrated the compound's ability to reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other anti-cancer and anti-inflammatory agents. However, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action. Additionally, the compound's potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the study of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate the compound's mechanism of action and its potential applications in medicinal chemistry and agriculture. Another direction is to study the compound's toxicity and side effects in more detail, as well as its pharmacokinetics and pharmacodynamics. Finally, the compound's potential as a scaffold for the development of new anti-cancer and anti-inflammatory agents could also be explored.
Métodos De Síntesis
The synthesis of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves the reaction of isobutyl acrylate with 2-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to obtain high yields and purity of the product.
Aplicaciones Científicas De Investigación
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. The compound has also been studied for its potential applications in agriculture, with studies demonstrating its ability to inhibit the growth of plant pathogens.
Propiedades
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-5-23-19(22)16-14(10-12(2)3)11-24-18(16)20-17(21)15-9-7-6-8-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJIRSYJIUOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)


